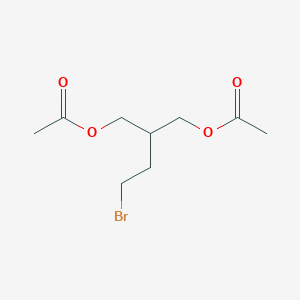

2-(Acetoxymethyl)-4-bromobutyl acetate

Description

BenchChem offers high-quality 2-(Acetoxymethyl)-4-bromobutyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Acetoxymethyl)-4-bromobutyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(acetyloxymethyl)-4-bromobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVYTSAUFAJNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCBr)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Acetoxymethyl)-4-bromobutyl acetate: A Key Intermediate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Acetoxymethyl)-4-bromobutyl acetate

2-(Acetoxymethyl)-4-bromobutyl acetate, with the Chemical Abstracts Service (CAS) number 126589-82-0, is a specialized organic molecule of significant interest in the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical acyclic nucleoside analogue synthon. Its primary utility lies in its role as a key intermediate for the synthesis of potent antiviral drugs, most notably Penciclovir and its oral prodrug, Famciclovir. These medications are cornerstones in the management of infections caused by the Herpes simplex virus (HSV) and Varicella-zoster virus (VZV).

This technical guide provides a comprehensive overview of 2-(Acetoxymethyl)-4-bromobutyl acetate, from its fundamental chemical properties and a proposed synthetic pathway to its pivotal application in the synthesis of antiviral agents. The content herein is curated to provide researchers and drug development professionals with the necessary insights for its effective utilization and further exploration.

Physicochemical and Structural Characteristics

2-(Acetoxymethyl)-4-bromobutyl acetate is a diacetate ester containing a primary alkyl bromide. This bifunctional nature is central to its synthetic utility, providing a reactive site for nucleophilic substitution while the acetate groups protect the hydroxyl functionalities.

Table 1: Physicochemical Properties of 2-(Acetoxymethyl)-4-bromobutyl acetate

| Property | Value | Source |

| CAS Number | 126589-82-0 | |

| Molecular Formula | C₉H₁₅BrO₄ | |

| Molecular Weight | 267.12 g/mol | |

| Alternate Names | 2-(2-Bromoethyl)-1,3-propanediol 1,3-Diacetate | |

| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). |

Proposed Synthesis Pathway

While detailed industrial synthesis protocols for 2-(Acetoxymethyl)-4-bromobutyl acetate are often proprietary, a plausible and logical synthetic route can be devised based on fundamental principles of organic chemistry. The following proposed pathway outlines a robust method for its preparation.

Conceptual Synthesis Workflow

The synthesis logically starts from a commercially available precursor, 2-(bromomethyl)-1,3-propanediol, and proceeds through a di-acetylation reaction.

Caption: Proposed synthetic workflow for 2-(Acetoxymethyl)-4-bromobutyl acetate.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize 2-(Acetoxymethyl)-4-bromobutyl acetate via di-acetylation of 2-(bromomethyl)-1,3-propanediol.

Materials:

-

2-(Bromomethyl)-1,3-propanediol

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-(bromomethyl)-1,3-propanediol in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add pyridine, followed by the dropwise addition of acetic anhydride. The molar ratio of acetic anhydride should be slightly in excess (e.g., 2.2 equivalents) relative to the diol to ensure complete reaction.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove residual pyridine), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(Acetoxymethyl)-4-bromobutyl acetate can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Application in Antiviral Drug Synthesis: The Synthesis of Penciclovir

The primary and most significant application of 2-(Acetoxymethyl)-4-bromobutyl acetate is in the synthesis of Penciclovir. This process involves the alkylation of a protected guanine derivative.

Reaction Mechanism: Alkylation of N-acetylguanine

The core of the synthesis is a nucleophilic substitution reaction where the N-9 position of a protected guanine, such as N-acetylguanine, attacks the carbon atom bearing the bromine in 2-(Acetoxymethyl)-4-bromobutyl acetate. This reaction forms the crucial carbon-nitrogen bond that constitutes the backbone of the acyclic nucleoside analogue.

Caption: Synthetic pathway from N-acetylguanine to Penciclovir.

A significant challenge in the alkylation of guanine derivatives is achieving regioselectivity for the N-9 position over the N-7 position. The reaction conditions, including the choice of solvent, base, and protecting groups on the guanine moiety, are optimized to favor the formation of the therapeutically active N-9 isomer.

Predictive Spectral Analysis

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Singlet (6H): Around δ 2.0-2.2 ppm, corresponding to the two equivalent methyl groups of the acetate esters. - Multiplet (4H): Around δ 4.0-4.3 ppm, for the two methylene groups adjacent to the acetate oxygen atoms (-CH₂-OAc). - Triplet (2H): Around δ 3.4-3.6 ppm, for the methylene group attached to the bromine atom (-CH₂-Br). - Multiplet (1H): A complex multiplet for the methine proton (-CH-). - Multiplet (2H): For the remaining methylene group in the butyl chain. |

| ¹³C NMR | - Carbonyl Carbons: Signals around δ 170-171 ppm for the two acetate carbonyls. - Methyl Carbons: Signals around δ 20-21 ppm for the two acetate methyl groups. - Methylene Carbons: Signals in the range of δ 30-70 ppm, with the carbon attached to bromine appearing further downfield. |

| FTIR | - Strong C=O Stretch: A prominent, sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl groups. - C-O Stretch: Strong bands in the region of 1200-1250 cm⁻¹ for the C-O single bonds of the esters. - C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹. - C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M+): A weak or absent molecular ion peak due to the lability of the molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in M+ and M+2 peaks. - Fragmentation: Expect prominent fragmentation patterns corresponding to the loss of an acetoxy group (-59 Da), a bromine atom (-79/81 Da), and cleavage of the butyl chain. |

Conclusion

2-(Acetoxymethyl)-4-bromobutyl acetate stands as a testament to the enabling power of synthetic organic chemistry in modern medicine. Its carefully designed structure, featuring a reactive alkyl halide and protected hydroxyl groups, makes it an ideal building block for the efficient and scalable synthesis of complex antiviral drugs like Penciclovir and Famciclovir. Understanding its properties, synthetic pathways, and reaction mechanisms is crucial for scientists and researchers in the field of drug development, as it opens avenues for process optimization, the design of novel synthetic routes, and the potential development of new therapeutic agents.

References

An In-depth Technical Guide to 2-(Acetoxymethyl)-4-bromobutyl acetate: A Key Intermediate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of antiviral drug development, the synthesis of potent nucleoside analogs remains a cornerstone of therapeutic innovation. The intricate molecular architecture of these compounds often necessitates the use of specialized, and sometimes novel, chemical intermediates. This guide provides a comprehensive technical overview of one such crucial building block: 2-(Acetoxymethyl)-4-bromobutyl acetate. While not as widely documented as the final active pharmaceutical ingredients it helps create, a thorough understanding of its chemical properties, synthesis, and reactivity is invaluable for researchers and process chemists in the field. This document serves as a detailed exploration of this pivotal intermediate, offering insights into its synthesis, characterization, and application, with a particular focus on its role in the production of the renowned anti-HIV medication, abacavir.

Chemical Identity and Molecular Structure

2-(Acetoxymethyl)-4-bromobutyl acetate is a key bifunctional organic molecule. Its structure features two acetate groups and a primary bromide, making it a versatile reagent for introducing a specific carbon skeleton in complex organic syntheses.

Systematic IUPAC Name: [3-(acetyloxymethyl)-4-bromobutyl] acetate

Alternative Names:

-

2-(2-Bromoethyl)-1,3-propanediol 1,3-Diacetate[1]

-

4-acetoxy-2-(acetoxymethyl)butyl bromide

Key Identifiers:

The molecular structure is characterized by a four-carbon chain with an acetoxymethyl group at the 2-position and a bromine atom at the 4-position. The terminal hydroxyl group of the parent diol is also acetylated. This arrangement of functional groups is critical for its role in the regioselective synthesis of carbocyclic nucleoside analogs.

Caption: Chemical structure of 2-(Acetoxymethyl)-4-bromobutyl acetate.

Physicochemical Properties

| Property | Predicted/Estimated Value | Notes |

| Boiling Point | > 250 °C (at 760 mmHg) | Estimated based on the boiling point of the potential precursor 2-(hydroxymethyl)butane-1,4-diol (295.6±20.0 °C) and the increased molecular weight.[2] The related but smaller molecule, 4-bromobutyl acetate, has a boiling point of 92-93 °C at 12 mmHg.[3][4] |

| Density | ~1.3 - 1.4 g/cm³ | Estimated based on the density of 4-bromobutyl acetate (1.348 g/mL at 25 °C).[3][4] |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water. | Typical for a medium-sized organic molecule with ester functionalities. |

| Appearance | Colorless to pale yellow oil | Based on the appearance of similar bromo-acetylated organic compounds. |

Proposed Synthesis Pathway

A specific, detailed synthesis protocol for 2-(Acetoxymethyl)-4-bromobutyl acetate is not prominently described in the chemical literature. However, a plausible and logical multi-step synthesis can be proposed based on established organic chemistry principles, starting from the precursor 2-(hydroxymethyl)butane-1,4-diol.

Caption: Proposed two-step synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate.

Step 1: Peracetylation of 2-(hydroxymethyl)butane-1,4-diol

The synthesis would logically commence with the protection of all three hydroxyl groups of the starting triol, 2-(hydroxymethyl)butane-1,4-diol, via acetylation. This is a standard protecting group strategy to prevent unwanted side reactions in the subsequent bromination step.

Protocol:

-

To a solution of 2-(hydroxymethyl)butane-1,4-diol in a suitable aprotic solvent such as dichloromethane or pyridine at 0 °C, add an excess of acetic anhydride (typically 3-4 equivalents).

-

If not using pyridine as the solvent, add a base such as triethylamine or pyridine (3-4 equivalents) to scavenge the acetic acid byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine/triethylamine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triacetylated product. Purification can be achieved by column chromatography if necessary.

Causality: The use of acetic anhydride in the presence of a base is a classic and highly efficient method for the acetylation of alcohols. The base not only catalyzes the reaction but also neutralizes the acetic acid formed, driving the equilibrium towards the product.

Step 2: Regioselective Bromination

The next critical step is the selective bromination of one of the terminal methyl groups of the acetate esters. This is a challenging transformation that would likely proceed via a radical mechanism.

Protocol:

-

Dissolve the triacetylated intermediate in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add a radical brominating agent, such as N-bromosuccinimide (NBS). The choice of NBS is crucial as it provides a low, constant concentration of bromine, which favors selective allylic or benzylic bromination, and in this case, would be directed to the terminal, sterically accessible methyl group of an acetate.

-

Initiate the reaction using a radical initiator like azobisisobutyronitrile (AIBN) or by exposing the reaction mixture to UV light.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

The desired 2-(Acetoxymethyl)-4-bromobutyl acetate would then be isolated from the crude product mixture, likely containing other brominated species, by careful column chromatography.

Causality: Radical bromination is a well-established method for the functionalization of alkanes. The regioselectivity of this reaction is influenced by the stability of the resulting radical intermediate. While bromination of a simple alkane can be non-selective, the presence of the electron-withdrawing acetate groups may influence the reactivity of the adjacent C-H bonds. The primary methyl group of one of the terminal acetate groups is a likely site for radical abstraction due to statistical probability and steric accessibility.

Application in the Synthesis of Abacavir

2-(Acetoxymethyl)-4-bromobutyl acetate is a pivotal intermediate in some synthetic routes to abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[5] Its bifunctional nature allows for the stereocontrolled construction of the carbocyclic core and its attachment to the purine nucleobase.

The synthesis of abacavir generally involves the coupling of a protected guanine derivative with a chiral carbocyclic synthon. 2-(Acetoxymethyl)-4-bromobutyl acetate serves as a precursor to such a synthon.

Caption: Role of 2-(Acetoxymethyl)-4-bromobutyl acetate in Abacavir Synthesis.

Reaction Mechanism:

The primary bromide in 2-(Acetoxymethyl)-4-bromobutyl acetate is a good leaving group, making the terminal carbon atom electrophilic. This allows for a nucleophilic substitution reaction with a suitably protected guanine derivative.

-

Nucleophilic Attack: A nitrogen atom of the purine ring (typically N9) of a protected guanine derivative acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom.

-

Displacement of Bromide: The bromide ion is displaced, forming a new carbon-nitrogen bond and linking the carbocyclic precursor to the nucleobase.

-

Further Transformations: The resulting intermediate then undergoes a series of reactions, which may include intramolecular cyclization to form the cyclopentene ring, and deprotection of the acetate and other protecting groups to yield the final abacavir molecule.

The precise sequence and conditions of these subsequent steps are often proprietary and can vary between different patented synthesis routes. However, the initial coupling reaction is a key step where 2-(Acetoxymethyl)-4-bromobutyl acetate plays its critical role.

Predicted Spectral Data for Characterization

In the absence of experimental spectra, computational prediction tools can provide valuable insights for the characterization of 2-(Acetoxymethyl)-4-bromobutyl acetate.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple methylene and methine protons in similar chemical environments, leading to potential overlapping signals and complex splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 - 4.3 | m | 4H | -CH₂-OAc |

| ~ 3.4 - 3.6 | t | 2H | -CH₂-Br |

| ~ 2.3 - 2.5 | m | 1H | -CH(CH₂OAc)- |

| ~ 2.0 - 2.1 | s | 6H | 2 x -C(O)CH₃ |

| ~ 1.8 - 2.0 | m | 2H | -CH₂-CH₂Br |

Note: These are estimated chemical shifts and multiplicities. Actual values may vary. 'm' denotes a multiplet, 't' a triplet, and 's' a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide confirmation of the carbon skeleton and the presence of the ester and alkyl bromide functionalities.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 171 | 2 x C=O (ester) |

| ~ 65 - 68 | 2 x -CH₂-O- |

| ~ 35 - 38 | -CH- |

| ~ 30 - 33 | -CH₂-Br |

| ~ 28 - 31 | -CH₂-CH₂Br |

| ~ 20 - 21 | 2 x -C(O)CH₃ |

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 266 and 268 with an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom. Fragmentation would likely involve the loss of acetate groups (CH₃COO•, 59 Da) and bromoethyl fragments.

Safety and Handling

As with any halogenated organic compound, 2-(Acetoxymethyl)-4-bromobutyl acetate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

2-(Acetoxymethyl)-4-bromobutyl acetate, while not a widely commercialized chemical, holds significant importance as a key intermediate in the synthesis of abacavir and potentially other carbocyclic nucleoside analogs. Its synthesis, though not explicitly detailed in readily available literature, can be logically deduced from fundamental organic chemistry principles. The presence of multiple reactive sites in its structure necessitates careful control of reaction conditions to achieve the desired transformations. For researchers and process chemists in the field of antiviral drug development, a thorough understanding of the properties and reactivity of this molecule is essential for the successful and efficient synthesis of these life-saving medications. Further research into the optimization of its synthesis and the full characterization of its properties would be a valuable contribution to the field.

References

- Google Patents.

Sources

- 1. 4-ブロモブチルアセタート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(hydroxyMethyl)butane-1,4-diol CAS#: 6482-32-2 [m.chemicalbook.com]

- 3. 4-Bromobutyl acetate | 4753-59-7 [amp.chemicalbook.com]

- 4. 4-Bromobutyl acetate | 4753-59-7 [chemicalbook.com]

- 5. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

Technical Guide: Synthesis of 2-(Acetoxymethyl)-4-bromobutyl Acetate

Here is the in-depth technical guide for the synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate .

Executive Summary

2-(Acetoxymethyl)-4-bromobutyl acetate (CAS: 126589-82-0), also known as 2-(2-bromoethyl)-1,3-propanediol diacetate , is a critical pharmacophore intermediate used in the industrial synthesis of guanine-based antiviral drugs, specifically Famciclovir and Penciclovir .

This guide details the Linear Malonate Alkylation Pathway , the dominant industrial route favored for its scalability and cost-efficiency. The synthesis hinges on three distinct chemical transformations:

-

C-Alkylation: Selective mono-alkylation of diethyl malonate.

-

Chemoselective Reduction: Reduction of diesters to diols while preserving the alkyl bromide.

-

Acylation: Global protection of hydroxyl groups.

Part 1: Retrosynthetic Analysis & Pathway Logic

The target molecule is an acyclic butyl chain functionalized at C1, C2, and C4. The retrosynthetic disconnection reveals diethyl malonate as the ideal starting material to establish the carbon framework.

Pathway Visualization

The following diagram illustrates the forward synthesis logic and the critical intermediate states.

Caption: Linear synthesis pathway from Diethyl Malonate to the Target Diacetate via selective alkylation and reduction.

Part 2: Detailed Experimental Protocol

Stage 1: Mono-Alkylation of Diethyl Malonate

Objective: Synthesize Diethyl 2-(2-bromoethyl)malonate . Challenge: Preventing the formation of the cyclopropane derivative (diethyl 1,1-cyclopropanedicarboxylate) or the dimer (tetraethyl 1,1,4,4-butanetetracarboxylate).

Protocol:

-

Reagents:

-

Procedure:

-

Charge a reactor with anhydrous Ethanol and add Sodium Ethoxide (21% wt solution) under N2 atmosphere.

-

Add Diethyl malonate dropwise at 0–5°C to form the sodium enolate. Stir for 30 minutes.

-

Crucial Step: Add the enolate solution slowly into a separate vessel containing the large excess of 1,2-dibromoethane at 60–65°C.

-

Mechanistic Note: Adding the enolate to the electrophile (inverse addition) ensures the concentration of enolate is always low relative to the dibromide, favoring mono-alkylation over cyclization or dimerization [1].

-

-

Reflux for 4–6 hours. Monitor by TLC/GC.

-

Distill off excess ethanol and unreacted 1,2-dibromoethane (recoverable).

-

Partition the residue between water and ethyl acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.[3]

-

Yield Target: 75–85% crude oil.

Stage 2: Chemoselective Reduction

Objective: Synthesize 2-(2-bromoethyl)-1,3-propanediol . Challenge: Reducing the ester groups without displacing the alkyl bromide (dehalogenation).

Protocol:

-

Reagents:

-

Diethyl 2-(2-bromoethyl)malonate (1.0 eq)

-

Sodium Borohydride (NaBH4) (2.5 - 3.0 eq)

-

Solvent: THF/Methanol (9:1 ratio) or Isopropanol.

-

-

Procedure:

-

Dissolve the diester in THF and cool to 0°C.

-

Add NaBH4 portion-wise.[4]

-

Add Methanol dropwise over 1 hour. (Methanol acts as a catalyst to form active alkoxy-borohydride species which are more potent ester reducing agents than NaBH4 alone) [2].

-

Allow the reaction to warm to 20–25°C and stir for 12 hours.

-

Quench: Carefully quench with saturated NH4Cl solution (exothermic, H2 evolution).

-

Extract with Ethyl Acetate (3x).

-

Purification: The diol is polar. If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).

-

Technical Insight: NaBH4 is selected over LiAlH4.[4] LiAlH4 is a stronger nucleophile and often causes debromination (yielding the propyl analogue), whereas NaBH4 is sufficiently chemoselective for esters in the presence of alkyl halides under these conditions [3].

Stage 3: Acetylation (Global Protection)

Objective: Synthesize 2-(Acetoxymethyl)-4-bromobutyl acetate .

Protocol:

-

Reagents:

-

2-(2-bromoethyl)-1,3-propanediol (1.0 eq)

-

Acetic Anhydride (2.5 eq)

-

Pyridine (3.0 eq) or Triethylamine (3.0 eq) with DMAP (cat.)

-

Solvent: DCM or Ethyl Acetate.

-

-

Procedure:

-

Dissolve the diol in DCM. Add Pyridine and cool to 0°C.

-

Add Acetic Anhydride dropwise, maintaining temperature <10°C.

-

Stir at room temperature for 4 hours.

-

Workup: Wash with 1N HCl (to remove pyridine), followed by saturated NaHCO3 (to remove acetic acid) and brine.

-

Dry over MgSO4 and concentrate in vacuo.

-

Final Purification: High-vacuum distillation or recrystallization (if solid) from hexane/ethyl acetate.

-

Final Appearance: Colorless to pale yellow oil or low-melting solid.

Part 3: Analytical Data & Quality Control

The following table summarizes the expected analytical signatures for the target molecule.

| Attribute | Specification / Observation |

| Formula | C9H15BrO4 |

| Molecular Weight | 267.12 g/mol |

| Appearance | Clear, colorless to pale yellow viscous liquid |

| 1H NMR (CDCl3) | δ 4.10 (d, 4H, -CH2-OAc), 3.45 (t, 2H, -CH2-Br), 2.05 (s, 6H, -OAc), 1.90 (m, 2H, -CH2-), 1.75 (m, 1H, CH-methine) |

| IR Spectrum | Strong carbonyl stretch at ~1740 cm⁻¹ (Ester); C-Br stretch at ~600-700 cm⁻¹. |

| Mass Spec (ESI) | [M+H]+ 267.1/269.1 (1:1 isotopic pattern for Br) |

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

Cyclization Control (Stage 1)

The most common failure mode is the formation of Diethyl 1,1-cyclopropanedicarboxylate .

-

Cause: Intramolecular alkylation occurs if the mono-alkylated intermediate enolizes and attacks the terminal bromide.

-

Mitigation: Use a high molar ratio of 1,2-dibromoethane (3-5x) . This statistically favors intermolecular attack (malonate on dibromide) over intramolecular attack.

Ester Reduction Efficiency (Stage 2)

-

Issue: Incomplete reduction (mono-ester remaining).

-

Solution: Ensure sufficient Methanol is present. NaBH4 in pure THF reduces esters very slowly. The formation of Na[BH(OMe)3] species is required for efficient kinetics [4].

Safety: Genotoxicity

-

Hazard: The target and its intermediates (alkyl bromides) are potential alkylating agents and should be treated as Genotoxic Impurities (GTIs) .

-

Handling: Use double-gloving, fume hoods, and deactivate spills with aqueous ammonia or sodium thiosulfate.

References

-

Google Patents. Method for synthesizing famciclovir. CN101550137A. Accessed via Google Patents. Link

- Soai, K., et al.Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride. Journal of Organic Chemistry, 1986.

-

Santa Cruz Biotechnology. 2-(Acetoxymethyl)-4-bromobutyl Acetate Product Data. SCBT. Link

-

Organic Chemistry Portal. Reduction of Esters to Alcohols using NaBH4.Link

-

BenchChem. Synthetic Routes for Diethyl 2-(bromomethyl)malonate and analogues.Link

Sources

A Technical Guide to 2-(Acetoxymethyl)-4-bromobutyl acetate: A Key Acyclic Intermediate in Pharmaceutical Synthesis

Executive Summary: 2-(Acetoxymethyl)-4-bromobutyl acetate is a highly functionalized acyclic organic compound of significant interest to the pharmaceutical industry. Its strategic combination of a primary alkyl bromide and two acetate-protected hydroxyl groups makes it a versatile and valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, proposes a robust synthetic pathway, and elucidates its primary application as a precursor for acyclic nucleoside analogues, a critical class of antiviral and anticancer agents. Detailed protocols for synthesis, purification, and analytical quality control are presented to provide researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Strategic Value of Acyclic Intermediates

In modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks that enable the multi-step synthesis of APIs.[1][2] Among these, acyclic intermediates possessing multiple, orthogonally reactive functional groups offer chemists a flexible scaffold to build molecules that mimic biological structures without the conformational constraints of cyclic systems.

This is particularly relevant in the field of antiviral therapeutics, where acyclic nucleoside analogues have emerged as a cornerstone of treatment for viruses like HIV and hepatitis.[3][4] These compounds mimic natural nucleosides, the building blocks of DNA and RNA, but lack the cyclic ribose sugar. This structural modification allows them to be recognized by viral enzymes but ultimately terminate nucleic acid chain elongation, a key mechanism for inhibiting viral replication. 2-(Acetoxymethyl)-4-bromobutyl acetate, with its specific arrangement of reactive sites, serves as an ideal starting point for the synthesis of these potent therapeutic agents.

Physicochemical Properties and Structural Analysis

A thorough understanding of a chemical intermediate's properties is fundamental to its application. 2-(Acetoxymethyl)-4-bromobutyl acetate is a precisely structured molecule designed for sequential chemical transformations.

Chemical Structure:

Figure 2: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

Objective: To synthesize 2-(Acetoxymethyl)-4-bromobutyl acetate.

Materials:

-

2-(Hydroxymethyl)-1,4-butanediol (Starting Material)

-

Acetic anhydride

-

Pyridine (or other non-nucleophilic base)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Di-acetylation (Protection):

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(Hydroxymethyl)-1,4-butanediol in anhydrous pyridine at 0 °C (ice bath).

-

Slowly add acetic anhydride (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Causality: Using excess acetic anhydride ensures complete conversion of both hydroxyl groups to acetate esters, protecting them from the subsequent bromination step. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

-

Step 2: Selective Bromination (Appel Reaction):

-

To a separate flask under nitrogen, dissolve triphenylphosphine (1.1 equivalents) and carbon tetrabromide (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add the di-acetylated intermediate from Step 1 (1.0 equivalent), dissolved in minimal DCM.

-

Causality: The Appel reaction is a mild and effective method for converting primary alcohols to alkyl bromides. It is chosen here to selectively convert one of the primary hydroxyl groups (after in-situ deprotection/reaction) to the bromide without affecting the acetate esters. Note: This represents a simplified hypothetical one-pot approach; a multi-step process with isolation of the diacetate might be more practical. A more controlled approach would involve mono-protecting one hydroxyl, brominating the other, and then acetylating.

-

-

Step 3: Workup and Isolation:

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. [5] * Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. [5]

-

Purification Protocol

Objective: To purify the crude product to >98% purity.

-

Technique: Flash column chromatography on silica gel.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 EtOAc:Hexanes and gradually increasing the polarity to 20:80).

-

Rationale: The non-polar hexane allows the product to adsorb to the silica, while the more polar ethyl acetate competes for binding sites, eluting the compound. A gradient is used to effectively separate the desired product from non-polar impurities and more polar byproducts like triphenylphosphine oxide.

-

-

Fraction Collection: Collect fractions and analyze by TLC, staining with potassium permanganate or visualizing under UV light if applicable.

-

Final Step: Combine the pure fractions and remove the solvent in vacuo to yield 2-(Acetoxymethyl)-4-bromobutyl acetate as a clear oil.

Application in Acyclic Nucleoside Analogue Synthesis

The primary utility of this intermediate is as a sophisticated building block for acyclic nucleoside analogues. Its structure is pre-configured to introduce the "side chain" that mimics the sugar-phosphate backbone of natural nucleic acids.

Mechanistic Role:

Figure 3: General synthetic pathway to an acyclic nucleoside analogue.

The synthesis hinges on a classical SN2 reaction. The nucleobase (e.g., the N9 of guanine or adenine) acts as the nucleophile, attacking the primary carbon bearing the bromine atom. [4]This displaces the bromide ion and forms a new carbon-nitrogen bond, the key linkage in the final drug molecule. The acetate groups remain intact during this step, preventing unwanted side reactions. Subsequent hydrolysis of the esters unmasks the hydroxyl groups, yielding the final API. This strategy is central to creating drugs that can be phosphorylated by viral or cellular kinases to become active inhibitors of viral polymerases. [6]

Analytical Quality Control

Ensuring the identity and purity of a pharmaceutical intermediate is a non-negotiable aspect of drug manufacturing. A multi-technique approach provides a self-validating system for quality control.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural Elucidation & Confirmation | The spectra should show characteristic peaks corresponding to the number and chemical environment of all protons and carbons, confirming the connectivity of the molecule. |

| FT-IR Spectroscopy | Functional Group Identification | Presence of strong C=O stretching bands for the acetate esters (~1740 cm⁻¹) and C-Br stretching bands (~650-550 cm⁻¹). Absence of a broad O-H stretch (~3300 cm⁻¹) indicates complete acetylation. |

| Mass Spectrometry (MS) | Molecular Weight Verification | The mass spectrum should show a molecular ion peak (or fragment ions) consistent with the molecular weight of 267.12 g/mol , including the characteristic isotopic pattern for a bromine-containing compound. |

| High-Performance Liquid | Purity Assessment & Quantification | A single major peak in the chromatogram, typically with a purity of ≥98%, indicates the absence of significant impurities from the synthesis. |

Safety, Handling, and Storage

As a brominated organic compound, 2-(Acetoxymethyl)-4-bromobutyl acetate requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on chemically similar substances like 4-bromobutyl acetate. [7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [7]* Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors. [7]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. [8]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [7][8]* Hazards: Alkyl bromides can be irritating to the skin, eyes, and respiratory system. They should be treated as potentially harmful.

Conclusion

2-(Acetoxymethyl)-4-bromobutyl acetate represents a sophisticated and highly valuable pharmaceutical intermediate. Its carefully designed structure, featuring a reactive alkyl bromide for core fragment coupling and stable acetate protecting groups, makes it an exemplary precursor for the synthesis of acyclic nucleoside analogues. The methodologies outlined in this guide for its synthesis, purification, and analysis provide a framework for its effective use in research and development. As the demand for novel antiviral and chemotherapeutic agents continues to grow, the strategic application of such versatile building blocks will remain essential to the advancement of medicinal chemistry. [9]

References

-

National Center for Biotechnology Information. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Acetoxy-2-bromomethylbutyl acetate. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring 4-Bromobutyl Acetate: A Guide for Chemical Synthesis. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-bromobutyl acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromobutyl acetate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. PubMed. Retrieved from [Link]

-

McGill University. (2010). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. Retrieved from [Link]

-

Remedy Publications LLC. (2020). Antiviral Compounds: A Road to Quest for Novel Antiviral Drugs. Annals of Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for workup. Retrieved from [Link]

-

Romeo, G. (2022). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Pharmaceuticals. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and in vitro antiviral studies of bis (pivaloyloxymethyl) ester derivative of 9-{((phosphonomethyl) aziridin-1-yl)methyl} adenine (PMAMA) and analogues. Retrieved from [Link]

-

Cambridge Open Engage. (2023). A biocatalytic platform for the synthesis of 2′-functionalized nucleoside analogues. ChemRxiv. Retrieved from [Link]

-

ScholarWorks. (2018). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. Retrieved from [Link]

-

PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 3. remedypublications.com [remedypublications.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [journals.eco-vector.com]

Safety and handling precautions for 2-(Acetoxymethyl)-4-bromobutyl acetate

An In-depth Technical Guide to the Safe Handling of 2-(Acetoxymethyl)-4-bromobutyl acetate

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical research, the synthesis of novel molecules is a fundamental pursuit. 2-(Acetoxymethyl)-4-bromobutyl acetate represents a class of bifunctional building blocks, valuable for introducing specific structural motifs in complex syntheses. However, its structure—containing a primary alkyl bromide—suggests potential reactivity as an alkylating agent. Such agents warrant a high degree of caution due to their potential to react with biological macromolecules.

Hazard Identification and Risk Assessment: Understanding the Molecule

A thorough understanding of the potential hazards is the bedrock of safe laboratory practice. The risk profile of 2-(Acetoxymethyl)-4-bromobutyl acetate is derived from its constituent functional groups.

1.1. Structural Analysis and Inferred Reactivity

-

Primary Alkyl Bromide: This is the primary locus of hazardous reactivity. Alkyl halides, particularly bromides and iodides, are electrophilic and can function as alkylating agents. They can react with nucleophiles, including biological ones like DNA and proteins. While this reactivity is essential for its synthetic utility, it is also the source of its primary health risks. The toxicological properties of this compound have not been fully investigated, but based on its structure, it should be handled as a potentially harmful substance.[4]

-

Acetate Esters: The two acetate groups are generally less hazardous. However, under basic or acidic conditions, they can be hydrolyzed. The overall molecule is a combustible liquid.[5]

1.2. Toxicological Profile (Inferred)

Given the lack of specific data, we must infer the toxicological profile from similar brominated organic compounds.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosols or vapors, direct skin contact, and eye contact.[1][6] Ingestion is less likely in a controlled lab setting but must be considered.[4]

-

Potential Health Effects:

-

Skin and Eye Irritation: Analogous compounds like 4-bromobutyl acetate are known to cause skin and serious eye irritation.[1] Direct contact should be strictly avoided.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][7] All handling of the neat compound should be performed in a certified chemical fume hood.[4]

-

Harmful if Swallowed or Absorbed: Based on data for similar compounds, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7]

-

Sensitization and Mutagenicity: Alkylating agents as a class are known to be potential sensitizers and, in some cases, mutagens or carcinogens. While no specific data exists for this compound, this potential long-term health effect is the primary driver for the stringent handling precautions outlined in this guide.

-

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of minimizing exposure is achieved through a combination of engineering controls and appropriate PPE.[3]

2.1. Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-(Acetoxymethyl)-4-bromobutyl acetate that could generate vapors or aerosols must be conducted inside a properly functioning and certified chemical fume hood.[4][8] This is non-negotiable. The fume hood serves as the primary barrier to prevent inhalation exposure.

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect from residual exposures and in the event of a spill or splash.[9][10]

-

Eye and Face Protection: Wear chemical safety goggles that provide a seal around the eyes. In addition, a face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[8]

-

Skin and Body Protection:

-

Gloves: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data. For prolonged operations or when handling larger quantities, wearing two pairs of gloves (double-gloving) is a prudent measure.[8][11] Contaminated gloves should be removed and disposed of as hazardous waste immediately, followed by hand washing.[3]

-

Lab Coat: A standard lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

-

Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]

-

Safe Handling and Storage Protocols

A systematic and disciplined approach to handling and storage is critical.

3.1. Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 126589-82-0 | Santa Cruz Biotechnology[12] |

| Molecular Formula | C₉H₁₅BrO₄ | Santa Cruz Biotechnology[12] |

| Molecular Weight | 267.12 g/mol | Santa Cruz Biotechnology, PubChem[12][13] |

| Appearance | Inferred: Colorless to light yellow liquid | Based on similar compounds |

| Boiling Point | No data available | - |

| Solubility | Inferred: Moderately soluble in water, soluble in most organic solvents | Based on acetate structure[5] |

3.2. Experimental Protocol: Handling Workflow

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

-

Personal Protective Equipment (PPE): Don all required PPE as described in Section 2.2.

-

Transport: When moving the chemical from storage to the fume hood, use a break-resistant secondary container to mitigate the risk of spills from a dropped bottle.[14]

-

Weighing and Transfer:

-

If possible, perform weighings inside the fume hood.

-

If an analytical balance outside the hood must be used, transfer a small, estimated amount to a tared, sealed container inside the hood, then take the sealed container to the balance.

-

Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring, which can lead to splashes and vapor release.

-

-

Reaction Setup: All additions of this reagent to a reaction vessel must be performed in the fume hood.

-

Post-Handling: After use, tightly seal the container.[6] Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves and wash hands thoroughly.[6]

3.3. Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

Keep away from heat, sparks, and open flames.[4]

-

Store separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

-

The storage area should be clearly marked, and access should be restricted.

Visualization of Safe Handling Workflow

The following diagram outlines the critical steps for safely managing 2-(Acetoxymethyl)-4-bromobutyl acetate from receipt to disposal.

Caption: Workflow for Safe Handling of 2-(Acetoxymethyl)-4-bromobutyl acetate.

Emergency Procedures: Preparedness and Response

5.1. Spill Response

For a small spill (<100 mL) inside a chemical fume hood:

-

Alert Personnel: Notify others in the lab immediately.

-

Containment: Ensure the spill is contained within the fume hood. If necessary, use an inert absorbent material (e.g., sand, vermiculite) to dike the spill. Do not use combustible materials like paper towels initially.[8]

-

Absorption: Cover the spill with an inert absorbent material.

-

Collection: Carefully collect the absorbed material using non-sparking tools into a labeled, sealable container for hazardous waste.[6]

-

Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

5.2. First Aid Measures

Immediate and appropriate first aid is crucial.[1]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting.[4] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with 2-(Acetoxymethyl)-4-bromobutyl acetate must be disposed of as hazardous waste.

-

Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[2][15] Consult with your institution's EHS department for specific procedures. Do not pour this chemical down the drain.[4]

References

-

Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Bromine Safety. (n.d.). Rutgers Environmental Health and Safety. Retrieved from [Link]

-

Safety Data Sheet - SynZeal. (n.d.). SynZeal. Retrieved from [Link]

-

4-Acetoxy-2-bromomethylbutyl acetate. (n.d.). PubChem. Retrieved from [Link]

-

Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central. Retrieved from [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved from [Link]

-

Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Academies Press. Retrieved from [Link]

-

2-Methylbutyl Acetate. (n.d.). PubChem. Retrieved from [Link]

-

Safe Chemical Handling / Lab Safety Video Part 5. (2014, March 25). YouTube. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. PUBLIC HEALTH STATEMENT - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fishersci.be [fishersci.be]

- 7. synzeal.com [synzeal.com]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. dollycorporation.com [dollycorporation.com]

- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 11. Safety Guidelines and Protective Measures for Common Toxic Reagents in Laboratories - Oreate AI Blog [oreateai.com]

- 12. scbt.com [scbt.com]

- 13. 4-Acetoxy-2-bromomethylbutyl acetate | C9H15BrO4 | CID 19027593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. tcichemicals.com [tcichemicals.com]

Technical Guide: The Strategic Role of 2-(Acetoxymethyl)-4-bromobutyl Acetate in Antiviral Synthesis

The following technical guide details the discovery, chemistry, and application of 2-(Acetoxymethyl)-4-bromobutyl acetate , a critical intermediate in the synthesis of the antiviral drug Famciclovir.

Executive Summary & Historical Context[1]

2-(Acetoxymethyl)-4-bromobutyl acetate (CAS: 126589-82-0) is the pivotal "side-chain synthon" used to manufacture Famciclovir , an oral prodrug for the treatment of Herpes Zoster (shingles) and Herpes Simplex.

The Bioavailability Challenge

In the late 1980s, researchers at Beecham Pharmaceuticals (now part of GSK/Novartis) identified Penciclovir as a potent inhibitor of HSV DNA polymerase. However, Penciclovir suffered from extremely poor oral bioavailability (<5%) due to its polarity and limited solubility.

To overcome this, the team, led by M.R. Harnden and R.L. Jarvest , applied a "double-prodrug" strategy:

-

Masking Polarity: The two hydroxyl groups on the acyclic side chain were acetylated.

-

Metabolic Activation: The guanine base was modified to a 2-aminopurine (lacking the 6-oxo group). This 6-deoxy core is oxidized in vivo by hepatic aldehyde oxidase to regenerate the active guanine moiety.

The molecule 2-(Acetoxymethyl)-4-bromobutyl acetate was designed as the electrophilic vehicle to introduce this pre-acetylated, acyclic side chain onto the purine scaffold efficiently.

Chemical Profile and Retrosynthetic Logic

Structural Analysis

The molecule is an achiral, pro-chiral diester featuring a primary alkyl bromide.

| Feature | Specification |

| IUPAC Name | 4-bromo-2-(acetoxymethyl)butyl acetate |

| Formula | C₉H₁₅BrO₄ |

| Molecular Weight | 267.12 g/mol |

| Physical State | Colorless to pale yellow oil |

| Reactivity | Electrophilic at C4 (Alkyl Bromide); Labile esters (hydrolysis sensitive) |

Retrosynthesis

The synthesis of Famciclovir via this intermediate represents a convergent synthesis strategy.

-

Fragment B: 2-(Acetoxymethyl)-4-bromobutyl acetate (The Linker).

This route avoids the difficult selective acetylation of Penciclovir (which has three reactive sites) by building the side chain before attachment to the base.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of Famciclovir.

Industrial Synthesis Protocol

The most robust industrial route for producing 2-(Acetoxymethyl)-4-bromobutyl acetate initiates from diethyl malonate derivatives. This pathway ensures high purity and scalability.

Step-by-Step Methodology

Stage 1: Construction of the Carbon Skeleton

Precursor: Diethyl 2-(2-bromoethyl)malonate.

-

Reaction: Alkylation of diethyl malonate with 1,2-dibromoethane is possible but often leads to cyclization (cyclopropane formation).

-

Preferred Industrial Route: Reaction of 3-bromopropan-1,1,1-tricarboxylic acid triethyl ester or similar malonate derivatives followed by decarboxylation/reduction.

However, a more direct modern approach involves the reduction of diethyl 2-(2-bromoethyl)malonate .

Stage 2: Reductive Diol Formation

Reagent: Sodium Borohydride (NaBH₄) with Lithium Chloride (LiCl) or Lithium Aluminum Hydride (LiAlH₄). Protocol:

-

Charge a reactor with THF (anhydrous) and Diethyl 2-(2-bromoethyl)malonate.

-

Cool to 0°C under nitrogen atmosphere.

-

Add reducing agent (e.g., LiAlH₄ pellets) portion-wise to control exotherm.

-

Agitate at 20-25°C for 4-6 hours.

-

Quench carefully with EtOAc/Water sequence (Fieser workup) to precipitate aluminum salts.

-

Isolate: 2-(2-Bromoethyl)-1,3-propanediol.

Stage 3: Acetylation (The Final Step)

Reagents: Acetic Anhydride (Ac₂O), Pyridine or DMAP/Et₃N. Protocol:

-

Dissolve the crude diol in Dichloromethane (DCM).

-

Add Triethylamine (2.5 eq) and catalytic DMAP (0.05 eq).

-

Add Acetic Anhydride (2.2 eq) dropwise, maintaining temp < 30°C.

-

Stir for 2 hours.

-

Wash with 1M HCl (to remove amine), then NaHCO₃ (to remove acid).

-

Concentrate to yield 2-(Acetoxymethyl)-4-bromobutyl acetate as an oil.

Yield Expectations: 75-85% overall from malonate.

Downstream Application: The Famciclovir Coupling

This section details the critical alkylation step where the "Side Chain Synthon" is coupled to the purine base.

The Regioselectivity Challenge (N-9 vs. N-7)

Purine alkylation often produces a mixture of N-9 (desired) and N-7 (undesired) isomers.

-

Kinetic Control: N-7 alkylation is often kinetically favored.

-

Thermodynamic Control: N-9 is thermodynamically more stable.

Optimized Protocol (Harnden/Jarvest Method):

-

Solvent System: DMF (Dimethylformamide) or NMP.

-

Base: Potassium Carbonate (K₂CO₃).[1]

-

Stoichiometry: 1.0 eq Purine : 1.2 eq Bromo-diester : 1.5 eq Base.

-

Temperature: 60-70°C.

Mechanism: The N-9 nitrogen of the 2-amino-6-chloropurine anion attacks the C4 carbon of the bromo-diester, displacing the bromide ion via Sɴ2 mechanism.

Figure 2: Workflow for the regioselective alkylation of the purine base.

Final Conversion to Famciclovir

The resulting intermediate, 2-acetoxymethyl-4-(2-amino-6-chloropurin-9-yl)-1-butyl acetate , retains the chlorine atom.

-

Hydrogenolysis: The intermediate is dissolved in Methanol/Ethyl Acetate.

-

Catalyst: 5% Pd/C.

-

Condition: Hydrogen atmosphere (3-5 bar), Ammonium Formate or Et₃N as HCl scavenger.

-

Result: The Chlorine is replaced by Hydrogen, yielding the final Famciclovir API.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety protocols required for this specific molecule.

-

Alkylating Potential: 2-(Acetoxymethyl)-4-bromobutyl acetate is a primary alkyl bromide. It is a potential genotoxic impurity (GTI) . It acts as an alkylating agent capable of reacting with DNA.

-

Control: All handling must occur in a fume hood.

-

PPE: Double nitrile gloves are mandatory.

-

-

Process Safety: The acetylation step involves acetic anhydride, which is corrosive and reacts violently with water.

-

Impurity Carryover: In the final drug substance, the level of unreacted bromo-diester must be controlled to ppm levels (typically <10 ppm) due to its genotoxicity. This is achieved through the subsequent hydrogenation step, which debrominates any residual starting material.

References

-

Harnden, M. R., & Jarvest, R. L. (1987). Acyclic hydroxymethyl-substituted purine nucleosides as inhibitors of herpes simplex virus. Journal of Medicinal Chemistry .

-

Geen, G. R., et al. (2001).[1] Regioselective Alkylation of Guanines using 2-Acetoxytetrahydrofurans. Tetrahedron Letters .

-

Luo, L., Chen, G., & Li, Y. (2008).[3] A New Method to Synthesize Famciclovir. Heterocycles .

-

Novartis AG. (2004). Process for the preparation of famciclovir. World Intellectual Property Organization (WO2004099208) .

Sources

Technical Guide: Thermochemical Characterization of 2-(Acetoxymethyl)-4-bromobutyl acetate

The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with 2-(Acetoxymethyl)-4-bromobutyl acetate (CAS 126589-82-0). It synthesizes available experimental data with predictive thermochemical modeling to address the scarcity of direct literature values for this specific intermediate.

Executive Summary & Chemical Identity

2-(Acetoxymethyl)-4-bromobutyl acetate is a critical electrophilic intermediate used primarily in the synthesis of the antiviral prodrug Famciclovir . Structurally, it functions as the side-chain precursor that alkylates the purine base (typically 2-amino-6-chloropurine) at the N-9 position.

Its thermochemical profile is defined by the competing stability of its diacetate esters (generally stable) and the primary alkyl bromide (susceptible to thermal dehydrobromination). Understanding these properties is vital for optimizing vacuum distillation yields and preventing thermal runaway during scale-up.

Identification Matrix

| Parameter | Detail |

| IUPAC Name | 2-(2-Bromoethyl)propane-1,3-diyl diacetate |

| Common Name | 2-(Acetoxymethyl)-4-bromobutyl acetate |

| CAS Number | 126589-82-0 |

| Molecular Formula | C |

| Molecular Weight | 267.12 g/mol |

| SMILES | CC(=O)OCC(CCBr)COC(=O)C |

| Structural Class | Halogenated Diester |

Thermochemical Property Profile

Note: Due to the proprietary nature of process intermediates, specific experimental values are often unpublished. The values below represent a synthesis of patent data for analogs (e.g., 4-bromobutyl acetate) and high-fidelity group contribution estimates.

Physical State & Phase Transitions

At standard conditions (STP), the compound is a viscous, clear to pale yellow liquid . It does not exhibit a sharp melting point in the ambient range, likely forming a glass at low temperatures.

| Property | Value / Range | Confidence | Source/Method |

| Boiling Point (1 atm) | 285°C - 295°C (Decomposes) | High (Est.) | Joback Method |

| Boiling Point (Reduced) | 145°C - 155°C @ 0.5 mmHg | Medium | Analog Extrapolation [1] |

| Melting Point | < -20°C | High | Structural Analog Comparison |

| Density (20°C) | 1.36 ± 0.02 g/mL | High | Analog (4-Bromobutyl acetate: 1.35 g/mL) |

| Refractive Index ( | 1.465 - 1.475 | Medium | Molar Refractivity |

Thermodynamic Parameters

These parameters are critical for calculating heat duty in reactor design.

-

Enthalpy of Vaporization (

): ~65.5 kJ/mol (Predicted).-

Implication: High energy requirement for distillation; high vacuum is mandatory to keep pot temperature below decomposition onset.

-

-

Flash Point: >113°C (Closed Cup).

-

Safety Note: While classified as "Combustible" rather than "Flammable," the mist generated during high-vacuum distillation can be explosive.

-

-

LogP (Octanol/Water): 1.4 - 1.8.

-

Solubility: Insoluble in water; highly soluble in DCM, Ethyl Acetate, and THF.

-

Thermal Stability & Decomposition Kinetics

The primary safety concern is dehydrobromination , which releases corrosive HBr gas and forms a terminal alkene. This reaction is endothermic but can catalyze further exothermic decomposition of the ester groups.

Decomposition Mechanism

-

Onset: Thermal degradation typically begins >160°C.

-

Pathway: Elimination of HBr to form 2-(acetoxymethyl)-but-3-enyl acetate.

-

Catalysis: Traces of acid (HBr from initial degradation) or base (carried over from synthesis) drastically lower the onset temperature (autocatalytic effect).

Experimental Protocol: Determining Stability (DSC/TGA)

To validate the safety of a specific batch, the following protocol is mandatory before scale-up.

Objective: Determine the Onset Temperature (

Equipment: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

-

Sample Prep: Weigh 2–5 mg of the intermediate into a gold-plated high-pressure crucible (to contain volatile HBr and prevent sensor corrosion).

-

Purge: Nitrogen at 50 mL/min.

-

Ramp 1 (Screening): Heat from 25°C to 350°C at 5°C/min.

-

Analysis:

-

Identify the first exotherm (decomposition).[1]

-

Acceptance Criteria: No exotherms below

.

-

-

Isothermal Hold (Crucial): If distillation is planned at 150°C, hold a fresh sample at 150°C for 24 hours in the DSC to check for slow induction periods (autocatalysis).

Synthesis & Process Context (Famciclovir Route)

This intermediate is the linchpin in the convergence synthesis of Famciclovir. Its purity directly impacts the yield of the subsequent N-alkylation step.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its conversion to Famciclovir, highlighting the thermal critical control points (CCPs).

Caption: Synthesis flow focusing on the target intermediate. The N-Alkylation step (yellow diamond) operates near the thermal stability limit of the bromide.

Impurity Profile & Effect on Properties

Commercial batches often contain monohydroxy impurities (incomplete acetylation).

-

Effect: These impurities introduce Hydrogen Bonding, significantly increasing viscosity and boiling point , which can force higher distillation temperatures and risk decomposition.

-

Control: Ensure <0.5% monohydroxy content via HPLC before distillation.

Handling & Storage Guidelines

Based on the thermochemical profile, the following handling protocols are recommended to maintain "Trustworthiness" in the supply chain.

Storage

-

Temperature: 2°C – 8°C (Refrigerated).

-

Atmosphere: Store under dry Nitrogen or Argon. Moisture causes hydrolysis of acetates to acetic acid, which catalyzes degradation.

-

Container: Amber glass or stainless steel (316L). Avoid iron or mild steel, as Fe(III) catalyzes dehydrohalogenation.

Spill Management

-

Neutralization: Do not use strong bases (NaOH) on spills, as this triggers rapid exothermic hydrolysis and HBr release. Use sodium bicarbonate or carbonate.[2]

References

-

Sigma-Aldrich. 4-Bromobutyl acetate Product Specification & Safety Data Sheet. (Analog used for BP/Density estimation). Link

-

Harnden, M. R., & Jarvest, R. L. (1993). Process for the preparation of purine derivatives (Famciclovir Patents).[3] U.S. Patent No. 5,246,937. (Describes the use of the intermediate). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19027593: [3-(acetyloxymethyl)-4-bromobutyl] acetate. (Structural confirmation). Link

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology for thermochemical estimation).[1] Link

Sources

An In-Depth Technical Guide to the Mechanistic Role of 2-(Acetoxymethyl)-4-bromobutyl acetate in Acyclic Nucleoside Synthesis

This guide provides an in-depth analysis of 2-(acetoxymethyl)-4-bromobutyl acetate, a pivotal acyclic building block in the synthesis of antiviral therapeutics. We will dissect its core reactivity, focusing on the mechanistic principles that govern its transformations, particularly in the construction of nucleoside analogues like Ganciclovir. This document is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical synthesis.

Introduction: A Key Intermediate in Antiviral Chemistry

2-(Acetoxymethyl)-4-bromobutyl acetate, with the chemical formula C₉H₁₅BrO₄, is a bifunctional organic molecule.[1] Its structure is characterized by a primary alkyl bromide and two acetate esters. While the bromide serves as a reactive leaving group for nucleophilic substitution, the acetate groups function as protecting groups for the hydroxyl functionalities of the acyclic "sugar" moiety. This strategic arrangement makes it an essential precursor for synthesizing the side chain of several acyclic nucleoside analogues, a class of drugs that are cornerstones in antiviral therapy.[2] A prime example is Ganciclovir, used to treat cytomegalovirus (CMV) infections.[2][3][4] The efficiency and purity of the final Active Pharmaceutical Ingredient (API) are critically dependent on the controlled and predictable reactivity of this intermediate.[5]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | [3-(acetyloxymethyl)-4-bromobutyl] acetate | PubChem[1] |

| Molecular Formula | C₉H₁₅BrO₄ | PubChem[1] |

| Molecular Weight | 267.12 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | TCI[6] |

| Boiling Point | Not well-documented; related compounds like 4-bromobutyl acetate boil at 92-93 °C / 12 mmHg.[7][8][9] | N/A |

| Key ¹H NMR Signals | Signals expected for acetyl methyl protons (~2.0-2.1 ppm), methylene protons adjacent to oxygen (~4.0-4.3 ppm), methylene protons adjacent to bromine (~3.4-3.6 ppm), and other aliphatic protons. | Standard Spectroscopic Principles |

| Key ¹³C NMR Signals | Signals for carbonyl carbons (~170 ppm), carbons adjacent to oxygen (~60-70 ppm), carbon adjacent to bromine (~30-35 ppm), and methyl carbons (~20 ppm). | Standard Spectroscopic Principles |

| Key IR Absorptions | Strong C=O stretch for ester (~1740 cm⁻¹), C-O stretch (~1230 cm⁻¹), C-Br stretch (~650 cm⁻¹). | Standard Spectroscopic Principles |

Core Reactivity: The Mechanism of Anchimeric Assistance

The primary "mechanism of action" for 2-(acetoxymethyl)-4-bromobutyl acetate in synthesis is not a simple direct substitution. Instead, its reactivity is dominated by a phenomenon known as Neighboring Group Participation (NGP) , or anchimeric assistance. This intramolecular catalysis significantly enhances the rate of reaction and dictates the regiochemical outcome of nucleophilic attack.[10]

The Role of the Acetoxy Neighboring Group

In the presence of a Lewis acid or under thermal conditions, a standard Sₙ2 reaction where a nucleophile directly displaces the bromide is slow and often unselective. The key mechanistic event involves the carbonyl oxygen of the side-chain acetoxy group acting as an internal nucleophile.[11][12]

The process unfolds in two distinct steps:

-

Formation of a Cyclic Acetoxonium Ion: The lone pair of electrons on the carbonyl oxygen of the C2-acetoxymethyl group attacks the C4 carbon, displacing the bromide leaving group. This intramolecular cyclization results in a highly reactive, five-membered cyclic intermediate known as a 1,3-dioxolenium ion (an acetoxonium ion).[12][13] This step is rate-determining but is significantly faster than a direct intermolecular reaction would be.[11][10]

-

Nucleophilic Ring-Opening: The incoming nucleophile (e.g., a silylated nucleobase like diacetylguanine) then attacks the electrophilic cyclic intermediate. The attack can occur at two positions: the original C4 carbon or the carbonyl carbon of the former acetate group. For the synthesis of nucleoside analogues, the desired attack is at the C4 position, which opens the ring and forms the crucial ether linkage to the acyclic side chain.

This two-step process, involving two consecutive inversions of stereochemistry (if a chiral center were present), leads to an overall retention of configuration at the reaction center, a hallmark of NGP.[11]

Mechanistic Diagram

The following diagram illustrates this critical NGP mechanism.

Caption: Neighboring Group Participation (NGP) mechanism.

Application in Synthesis: The Ganciclovir Case Study

The synthesis of Ganciclovir is a classic application of 2-(acetoxymethyl)-4-bromobutyl acetate's unique reactivity.[5] Ganciclovir is an oxopurine that is guanine substituted by a [(1,3-dihydroxypropan-2-yl)oxy]methyl group at the N9 position.[2]

The general synthetic workflow is as follows:

-

Preparation of the Nucleobase: Guanine is first protected, typically by acetylation, to form a more soluble and reactive derivative like 2,9-diacetylguanine.[5] Silylation with agents like HMDS can also be used to increase nucleophilicity.

-

Condensation/Coupling Reaction: The protected guanine is reacted with 2-(acetoxymethyl)-4-bromobutyl acetate. This is the key step where the NGP mechanism occurs. The N9 of the guanine acts as the nucleophile, attacking the acetoxonium ion intermediate to form the protected precursor of Ganciclovir, triacetylganciclovir.[5]

-

Deprotection: The resulting intermediate has three acetate groups (two from the original intermediate and one on the guanine). These are removed via hydrolysis, typically under basic conditions (e.g., with ammonia in methanol or sodium hydroxide), to yield the final Ganciclovir product.[5]

-

Purification: The crude Ganciclovir is then purified, usually by recrystallization, to meet stringent pharmaceutical standards.[5]

Experimental Workflow Diagram

Caption: Synthetic workflow for Ganciclovir production.

Experimental Protocols and Methodologies

The following protocols are generalized procedures. Researchers must optimize conditions based on specific substrates, scale, and available equipment. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Condensation with a Nucleobase

This protocol describes a self-validating system where reaction progress is monitored to ensure completion and minimize side-product formation.

-

System Preparation: A multi-neck round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet. The entire apparatus is flame-dried or oven-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The protected nucleobase (e.g., 2,9-diacetylguanine, 1.0 eq) is charged to the flask. Anhydrous solvent (e.g., DMF or acetonitrile) is added to dissolve or suspend the nucleobase.

-

Initiation: 2-(Acetoxymethyl)-4-bromobutyl acetate (1.1 - 1.5 eq) is added to the mixture via syringe. The excess is used to ensure complete consumption of the more valuable nucleobase.

-

Reaction: The mixture is heated to a temperature between 80-120 °C. The causality for heating is to provide the activation energy for the formation of the acetoxonium ion intermediate.

-

Monitoring: The reaction is monitored for the disappearance of the starting nucleobase using Thin-Layer Chromatography (TLC) (see Protocol 2). This provides a real-time check on reaction progress.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and residual DMF.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude protected product (e.g., triacetylganciclovir). This crude material is then carried forward to the deprotection step.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

-

Plate Preparation: A silica gel TLC plate is marked with a pencil line ~1 cm from the bottom.

-

Spotting: A capillary tube is used to spot the reaction mixture on the baseline. Spots for the starting materials (nucleobase and bromo-acetate) should be run as references.

-